molecular formula CHF4N B12806942 N,N,1,1-Tetrafluoromethylamine CAS No. 24708-53-0

N,N,1,1-Tetrafluoromethylamine

Cat. No.: B12806942
CAS No.: 24708-53-0
M. Wt: 103.019 g/mol
InChI Key: NUECWVBQJBIPAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,1,1-Tetrafluoromethylamine is a specialized fluorinated amine building block of high value in advanced research and development. Compounds featuring trifluoromethyl groups attached to amine structures are strategically important in modern drug discovery. The incorporation of fluorine and fluoroalkyl groups into target molecules is a well-established strategy to enhance key properties such as metabolic stability, membrane permeability, and binding affinity to biological targets . This makes them privileged scaffolds in the design of pharmaceutical candidates and agrochemicals. As a reagent, it serves as a critical synthon for constructing complex trifluoromethylated aliphatic amines and their derivatives through various synthetic pathways, including novel light-driven or electrochemical methods . The product is provided as a high-purity material to ensure reliability and reproducibility in experimental workflows. Note: This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24708-53-0

Molecular Formula

CHF4N

Molecular Weight

103.019 g/mol

IUPAC Name

N,N,1,1-tetrafluoromethanamine

InChI

InChI=1S/CHF4N/c2-1(3)6(4)5/h1H

InChI Key

NUECWVBQJBIPAF-UHFFFAOYSA-N

Canonical SMILES

C(N(F)F)(F)F

Origin of Product

United States

Synthetic Methodologies for N,n,1,1 Tetrafluoromethylamine and Its Fluorinated Amine Analogs

Approaches to Carbon-Fluorine Bond Formation in Amine Systems

The construction of carbon-fluorine bonds in molecules that also contain an amine functionality is a cornerstone of organofluorine chemistry. These methods are broadly categorized into nucleophilic and electrophilic strategies, each with distinct advantages and applications.

Nucleophilic Fluorination Strategies

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride (B91410) anion. This approach is one of the most common for C-F bond formation due to the availability and relative low cost of fluoride sources.

The use of fluoride anions (F⁻) as nucleophiles is a direct method for introducing fluorine. The efficacy of these reactions often depends on the solubility and reactivity of the fluoride source, as well as the nature of the substrate. Common sources include alkali metal fluorides and ammonium (B1175870) fluorides.

Alkali metal fluorides, such as potassium fluoride (KF), are often used in conjunction with phase-transfer catalysts to enhance their solubility and nucleophilicity. nih.gov Hydrogen bonding phase-transfer catalysis has emerged as a powerful technique for the enantioselective synthesis of β-fluoroamines and γ-fluoroamines using KF. nih.govspringernature.com Another key reagent is triethylamine (B128534) trihydrofluoride (Et₃N•3HF), which serves as a commercially available and inexpensive fluoride source that is effective in copper-catalyzed aminofluorination of alkenes to produce β-fluoroalkylamines. nih.gov These reactions provide direct entry to valuable fluorinated amine scaffolds from simple starting materials. nih.gov The choice of fluoride source and reaction conditions can be tailored to achieve desired reactivity and selectivity. acs.org

Fluoride SourceCatalyst/ActivatorSubstrate TypeProduct TypeRef.
Potassium Fluoride (KF)Hydrogen Bonding Phase-Transfer Catalyst (e.g., Bis-urea)meso-Aziridinium Ionsβ-Fluoroamines nih.govspringernature.com
Et₃N•3HFCopper CatalystAlkenes / 1,3-Dienesβ-Fluoroalkylamines nih.gov
[IPrH][F(HF)₂]DIPEA or Alkali Metal Fluorides (Microwave)Alkyl Halides, Tosylates, MesylatesAlkyl Fluorides acs.org
Aqueous Fluoride IonsSulfonium BoraneAlkyl Halides, Electron-deficient AromaticsFluorinated Compounds nih.gov

Fluorodehydroxylation is a crucial transformation that replaces a hydroxyl group with fluorine. This is particularly useful for synthesizing fluorinated amines from amino alcohols. Reagents like diethylaminosulfur trifluoride (DAST) and its analogs (e.g., Deoxo-Fluor) are commonly employed for this purpose. acs.orgnih.gov These reagents activate the alcohol, which is then displaced by fluoride.

For instance, DAST has been utilized in the synthesis of thiocarbamoyl fluorides from amines and carbon disulfide, which can then be converted into trifluoromethylamines. nih.govacs.org The reaction proceeds by converting a transiently formed intermediate into the fluorinated product. nih.gov While highly effective, these reagents must be handled with care due to their reactivity and potential hazards. The synthesis of fluorinated nucleoside analogues, which contain amine functionalities, often employs fluorodehydroxylation as a key step. nih.gov

ReagentSubstrate TypeKey TransformationProduct ExampleRef.
Diethylaminosulfur trifluoride (DAST)Alcohols (in amino compounds)R-OH → R-FFluoroamines, Fluoroamino acids acs.orgnih.gov
Deoxo-Fluor (50% in THF)Protected Uridine Analogues (alcohols)R-OH → R-FFluorinated Uridine Derivatives nih.gov

Electrophilic Fluorination Methodologies

Electrophilic fluorination utilizes a reagent that delivers an electrophilic fluorine atom ("F⁺") to a nucleophilic carbon center. This strategy is complementary to nucleophilic methods and has seen significant advancement with the development of stable and selective N-F reagents. wikipedia.org

The direct fluorination of an amine itself, specifically at the nitrogen atom, is a powerful method for creating N-F bonds. Reagents such as Selectfluor™ (F-TEDA-BF₄) have proven highly effective for the electrophilic fluorination of primary and secondary amines. rsc.org Depending on the stoichiometry and the substrate, this can lead to the formation of N,N-difluoroamines (RNF₂), N-fluoroamines (RNHF), or N-fluorinated secondary amines (R₂NF) in high yields. rsc.org

Furthermore, Selectfluor can be used in the aminofluorination of fluorinated alkenes to synthesize α-CF₃ and α-CF₂H amines, with acetonitrile (B52724) often serving as the nitrogen source in a Ritter-type reaction. rsc.org This highlights the versatility of electrophilic N-F reagents in constructing both C-F and N-F bonds.

ReagentSubstrate TypeProduct TypeKey FeaturesRef.
Selectfluor™Primary Amines (RNH₂)N,N-Difluoroamines (RNF₂), N-Fluoroamines (RNHF)High yields, direct N-fluorination rsc.org
Selectfluor™Secondary Amines (R₂NH)N-Fluorinated Amines (R₂NF)High yields, direct N-fluorination rsc.org
Selectfluor™gem-Difluoroalkenes / Mono-fluoroalkenesα-CF₃ and α-CF₂H AminesUses acetonitrile as N-source rsc.org
N-Fluorobenzenesulfonimide (NFSI)Enamines, CarbanionsFluorinated Enamines/CarbonylsProceeds via direct attack at fluorine acs.org

The selective fluorination of C-H bonds represents a highly efficient and atom-economical approach to synthesizing organofluorines. In the context of amine-containing molecules, this is often achieved using transition-metal catalysis. nih.gov Palladium-catalyzed methods have been particularly successful, often using a directing group on the amine or a related nitrogen-containing moiety to achieve high regioselectivity. nih.govnih.gov

These reactions typically involve the C-H activation of the substrate by the metal catalyst, followed by oxidation and reductive elimination from a high-valent metal-fluoride complex. nih.gov Electrophilic N-F reagents like NFSI or N-fluoropyridinium salts are commonly used as the fluorine source in these catalytic cycles. nih.gov This strategy allows for the late-stage fluorination of complex molecules, providing a powerful tool for modifying bioactive compounds. nih.gov

Oxidative Fluorination Processes

Oxidative fluorination is a powerful tool for the synthesis of fluorinated amines. This approach often involves an electrophilic fluorine source that oxidizes the substrate, leading to the formation of a C-F bond. One notable example is the use of Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as a potent electrophilic fluorinating agent. While a direct synthesis of N,N,1,1-Tetrafluoromethylamine via this method is not explicitly detailed in the literature, analogous transformations provide insight into its potential. For instance, the reaction of primary and secondary amines with Selectfluor™ in solvents like acetonitrile, DMF, or DMA has been shown to produce N,N-difluoroamines (RNF₂) and N-fluoroamines (R₂NF) in high yields.

A plausible, though not yet reported, pathway to this compound could involve a multi-step oxidative fluorination of a suitable precursor. For example, starting with N,N-dimethylamine, initial N-fluorination could be followed by α-fluorination of the methyl groups. However, controlling the degree of fluorination and preventing side reactions such as C-N bond cleavage presents a significant challenge.

Recent research has also explored the oxidative fluorination of isocyanides to furnish N-trifluoromethyl (N-CF₃) secondary amines. nih.gov This method utilizes iodine as an oxidant, silver fluoride as the fluorinating reagent, and a silane (B1218182) as a proton source. nih.gov Although this produces N-CF₃ compounds rather than the target N,N,1,1-tetrafluoro structure, it highlights the potential of oxidative fluorination to build complex fluorinated amine scaffolds.

Table 1: Examples of Oxidative Fluorination of Amines and Related Compounds

Starting MaterialFluorinating AgentProductYield (%)Reference
Primary Amines (RNH₂)Selectfluor™RNF₂HighNot specified
Secondary Amines (R₂NH)Selectfluor™R₂NFHighNot specified
IsocyanidesAgF / I₂N-CF₃ Secondary AminesGood to Excellent nih.gov

Note: The yields for primary and secondary amine fluorination with Selectfluor™ are described as "high" in the source material, but specific percentages are not provided.

Radical Fluorination Pathways

Radical fluorination offers a complementary approach to ionic methods, proceeding through the generation of a carbon-centered radical which then reacts with a fluorine atom source. wikipedia.org This strategy is particularly useful for the fluorination of C-H bonds that are otherwise unreactive. wikipedia.org Historically, the use of highly reactive reagents like F₂ gas limited the application of radical fluorination. wikipedia.org However, the development of more manageable N-F reagents, such as N-fluorobenzenesulfonimide (NFSI), has revitalized this area. wikipedia.org

A potential radical-based synthesis of this compound could start from a precursor like N,N-dimethylamine. Generation of a nitrogen-centered radical cation via single electron transfer (SET), followed by deprotonation, could yield an α-amino radical. This radical could then be trapped by a fluorine source. Repeating this process could, in principle, lead to the desired tetrafluorinated product.

Metal-free radical hydrofluorination of alkenes has been demonstrated using N-fluoro-N-arylsulfonamides (NFASs), which possess a lower N-F bond dissociation energy compared to second-generation reagents like NFSI. nih.gov This allows for cleaner radical fluorination processes under milder conditions. nih.gov While not a direct route to the target molecule, this methodology showcases the potential of radical reactions in constructing fluorinated amine frameworks.

Visible-Light-Mediated Fluorination Techniques

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling a wide range of transformations under mild conditions. mdpi.comnih.gov This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes to generate radical intermediates. mdpi.com

The synthesis of complex α-fluoromethyl amines has been achieved through a visible-light-mediated, metal- and photocatalyst-free multicomponent reaction. nih.govrsc.org This method involves the generation of a fluoromethyl radical from fluoroiodomethane, which then participates in a radical chain process. nih.govrsc.org While this builds a -CH₂F group adjacent to a nitrogen, it demonstrates the capability of light-mediated radical reactions to forge C-F bonds in proximity to an amine.

Another strategy involves the generation of amine radical cations through one-electron oxidation of amines under visible-light photoredox conditions. These radical cations can then undergo further reactions to form valuable synthetic intermediates. The application of this to a suitable methylamine (B109427) precursor could potentially lead to α-fluorination.

Synthesis via Fluorinated Precursors and Nitrogen-Containing Compounds

An alternative to direct fluorination is the construction of the target molecule from smaller, pre-fluorinated building blocks. This approach can offer better control over the regioselectivity of fluorination.

Reactions Involving Fluorinated Alkenes and Amines

The reaction of fluorinated alkenes with amines is a well-established method for the synthesis of fluorinated amines. For instance, 1,1,2,2-tetrafluoroethyl-N,N-dimethylamine has been prepared in high yield by the reaction of tetrafluoroethylene (B6358150) with dimethylamine. researchgate.net This reagent itself is a useful fluorinating agent. researchgate.net While this specific reaction does not yield the target compound, it exemplifies the general strategy of nucleophilic addition of an amine to a fluoroalkene.

A hypothetical route to this compound could involve the reaction of a suitable nitrogen nucleophile with a gem-difluoroalkene. However, the stability and reactivity of the required precursors would need to be carefully considered.

Synthesis from Pyrazoles and Related Heterocycles

Fluorinated pyrazoles and other nitrogen-containing heterocycles can serve as valuable precursors for the synthesis of more complex fluorinated amines. The synthesis of trifluoromethylated pyrazoles has been reported via the (3 + 2)-cycloaddition of in situ generated trifluoroacetonitrile (B1584977) imines with enones, followed by oxidation. acs.org While this leads to a stable heterocyclic system, subsequent ring-opening and derivatization could potentially provide access to acyclic fluorinated amines. However, such transformations are often challenging and would require specific methodologies to be developed.

Table 2: Synthesis of Trifluoromethylated Pyrazoles

Reactant 1Reactant 2ProductYield (%)Reference
Trifluoroacetonitrile iminesEnones5-Acyl-pyrazolines44-96 acs.org
5-Acyl-pyrazolinesMnO₂TrifluoromethylpyrazolesHigh acs.org

Derivatization of Existing Fluorinated Scaffolds

The functionalization of existing fluorinated molecules is a powerful strategy for accessing novel compounds. One approach involves the transformation of thiocarbamoyl fluorides into trifluoromethylamines. acs.org This desulfurinative fluorination process, often employing a silver(I) fluoride reagent, provides a route to N-CF₃ compounds. acs.org While this method directly yields a trifluoromethylamino group, further fluorination at the α-carbon would be necessary to reach the target this compound.

The reaction of thiocarbonyl fluoride, generated in situ from difluorocarbene, with amines has been shown to produce thiocarbamoyl fluorides, which can then be converted to trifluoromethylamines in a one-pot process. nih.gov This highlights the utility of difluorocarbene chemistry in building fluorinated amine structures.

Advanced Synthetic Techniques and Novel Reagent Development

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Consequently, the development of sophisticated methods for the synthesis of fluorinated amines is a vibrant area of chemical research. This section explores cutting-edge techniques that offer enhanced efficiency, selectivity, and access to novel fluorinated amine structures.

Continuous Flow Synthesis of Fluorinated Amines

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fluorinated compounds, offering significant advantages in terms of safety, scalability, and reaction control, especially when handling hazardous reagents like elemental fluorine.

Researchers have successfully developed continuous flow processes for the direct fluorination of various amine derivatives. For instance, the synthesis of perfluoroaryl difluoroamine (B82689) derivatives has been achieved by reacting the corresponding aniline (B41778) substrates with fluorine gas in a continuous flow reactor. This method minimizes the risks associated with batch reactions of highly reactive fluorine gas and allows for the efficient production of these compounds. acs.org

A notable application of flow chemistry is the synthesis of fluorinated α-amino acids. A process involving a photooxidative cyanation of a fluorinated amine in a flow system, followed by an acid-mediated nitrile hydrolysis, yields the desired racemic fluorinated α-amino acid. dtic.mil This semi-continuous process is advantageous as it avoids the isolation of unstable intermediates and is amenable to large-scale production. dtic.mil

Table 1: Examples of Continuous Flow Synthesis of Fluorinated Amines

Starting MaterialReagentsProductKey Advantages of Flow Synthesis
Perfluoroaniline derivativesFluorine gasPerfluoroaryl difluoroaminesEnhanced safety, efficient use of toxic reagents
Fluorinated aminesMethylene (B1212753) blue, KCN, TFARacemic fluorinated α-amino acidsAvoids isolation of unstable intermediates, scalable

Development of Highly Selective Fluorinating Reagents

The development of new fluorinating reagents is crucial for achieving high selectivity in the synthesis of complex fluorinated amines. These reagents offer milder reaction conditions and greater functional group tolerance compared to traditional methods.

N-F reagents are a prominent class of electrophilic fluorinating agents that are generally safer and easier to handle than elemental fluorine. researchgate.net Reagents like Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used for the site-selective fluorination of a variety of organic compounds, including the precursors to fluorinated amines. researchgate.net

Recent advancements have focused on the development of novel deoxyfluorination reagents. For example, a stable deoxyfluorination reagent has been developed through the activation of sulfur hexafluoride (SF₆), a potent greenhouse gas. rsc.org This provides a more environmentally conscious alternative to reagents like DAST (diethylaminosulfur trifluoride).

Furthermore, the synthesis of N-(trifluoromethyl)amides and N-(difluoromethylene)-N-(trifluoromethyl)amines has been accomplished using bromine trifluoride (BrF₃) as the fluorinating agent with isothiocyanates as starting materials. nih.govnih.gov This method proceeds under mild conditions and produces the desired fluorinated products in moderate to high yields. nih.govnih.gov

Table 2: Selected Highly Selective Fluorinating Reagents and Their Applications

ReagentReagent TypeApplicationReference
Selectfluor™Electrophilic N-F reagentSite-selective fluorination of various organic substrates researchgate.net
TDAE-SF₅–F (from SF₆)Deoxyfluorination reagentSynthesis of carbamoyl (B1232498) fluorides and thiocarbamoyl fluorides acs.org
Bromine trifluoride (BrF₃)Fluorinating agentSynthesis of N-(trifluoromethyl)amides and N-(difluoromethylene)-N-(trifluoromethyl)amines nih.govnih.gov
1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborateElectrophilic [F⁺] sourceγ-C(sp³)–H fluorination of free aliphatic amines nih.gov

Stereoselective Synthesis of Chiral Fluorinated Amines

The synthesis of chiral fluorinated amines is of significant interest, particularly for applications in medicinal chemistry, as the stereochemistry of a drug molecule is often critical to its biological activity.

One successful strategy involves the palladium(II)-catalyzed fluorination of unactivated methylene C(sp³)–H bonds. Current time information in Bangalore, IN.acs.org This method allows for the site- and diastereoselective fluorination of α-amino acid derivatives, providing access to a range of β-fluorinated α-amino acids. Current time information in Bangalore, IN.acs.org Mechanistic studies suggest that the reaction proceeds via the direct reductive elimination of a C-F bond from a high-valent palladium intermediate. Current time information in Bangalore, IN.acs.org

Another approach utilizes a dynamic kinetic resolution of α-fluoro carbanions to achieve the asymmetric synthesis of β-fluoro amines. This method employs a sulfoximine (B86345) reagent as a chiral auxiliary to control the stereochemistry at the fluorine-bearing carbon center. nih.gov

Catalytic enantioselective isomerization of trifluoromethyl imines represents another powerful strategy. nih.govnih.gov The use of chiral organocatalysts enables the 1,3-proton shift of N-benzyl trifluoromethyl imines to furnish the corresponding chiral trifluoromethylated amines in high enantioselectivity. nih.govnih.gov This method is applicable to a broad range of both aromatic and aliphatic substrates.

Table 3: Methods for Stereoselective Synthesis of Chiral Fluorinated Amines

MethodCatalyst/ReagentType of Chiral Fluorinated AmineKey Features
Pd(II)-Catalyzed C(sp³)–H FluorinationPd(II) catalyst, [F⁺] sourceβ-Fluorinated α-amino acidsSite- and diastereoselective
Dynamic Kinetic ResolutionSulfoximine chiral auxiliaryβ-Fluoro aminesStereocontrol at the fluorine-bearing carbon
Catalytic Enantioselective IsomerizationChiral organocatalystTrifluoromethylated aminesHigh enantioselectivity for aromatic and aliphatic amines

Elucidation of Reaction Mechanisms and Chemical Reactivity of N,n,1,1 Tetrafluoromethylamine

Mechanistic Investigations of Nucleophilic Substitution at Fluorinated Carbon Centers

There is no specific information available in the scientific literature regarding the mechanistic investigations of nucleophilic substitution at the fluorinated carbon center of N,N,1,1-Tetrafluoromethylamine. The high strength of the carbon-fluorine bond generally makes nucleophilic substitution on polyfluorinated carbons challenging.

Stereochemical Analysis of S_N1 Reaction Pathways

No studies concerning the stereochemical analysis of S_N1 reaction pathways for this compound have been found. In general, S_N1 reactions proceed through a planar carbocation intermediate, which typically leads to racemization if the starting material is chiral. nih.govresearchgate.netnih.gov However, the formation of a carbocation at the fluorinated carbon of this compound would be highly disfavored due to the destabilizing inductive effect of the fluorine atoms.

Inversion of Configuration in S_N2 Reactions

There is no available data on the inversion of configuration in S_N2 reactions involving this compound. The S_N2 mechanism is characterized by a backside attack of the nucleophile, leading to an inversion of the stereochemical configuration at the reaction center. chemicalbook.comrsc.org For an S_N2 reaction to occur on this compound, a nucleophile would need to displace one of the fluorine atoms, a process that is generally difficult to achieve due to the strength of the C-F bond.

Competitive Elimination (E1) Mechanisms in Fluorinated Systems

Specific studies on competitive E1 elimination mechanisms for this compound are absent from the scientific literature. The E1 mechanism, similar to the S_N1 pathway, involves the formation of a carbocation intermediate. The high energy barrier to forming a carbocation on a highly fluorinated carbon makes the E1 pathway unlikely for this compound. In some fluorinated systems, an alternative E1cb (Elimination, Unimolecular, conjugate Base) mechanism can occur, particularly if there is an acidic proton beta to the leaving group, but this has not been documented for this compound.

Radical Reaction Pathways in Fluorinated Amine Chemistry

While there is research on radical reactions of various fluorinated amines, no specific studies on the radical reaction pathways of this compound have been identified. Research on related compounds, such as N-perfluoroalkylated hydroxylamines, indicates that radical pathways can be involved in their transformations. The generation and reactivity of a radical centered on the fluorinated carbon of this compound would be a key area for future investigation.

Electrophilic Aromatic Substitution with Fluorinated Amine Substituents

There is no information available regarding the use of this compound as a substituent in electrophilic aromatic substitution reactions. The reactivity of an aromatic ring in electrophilic substitution is highly dependent on the electronic properties of its substituents. A tetrafluoromethylamino group would be expected to be strongly deactivating due to the powerful electron-withdrawing nature of the fluorine atoms. The influence of such a group on the rate and regioselectivity of electrophilic aromatic substitution has not been experimentally determined.

Advanced Spectroscopic Characterization Techniques for Fluorinated Amine Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organofluorine compounds in solution. The ¹⁹F nucleus is ideal for NMR analysis due to its 100% natural abundance, high sensitivity, and a large chemical shift dispersion that minimizes signal overlap and enhances resolution. rsc.orgsouthampton.ac.uk

¹⁹F NMR Spectroscopic Applications for Structural Elucidation

¹⁹F NMR spectroscopy provides a wealth of information through chemical shifts (δ) and spin-spin coupling constants (J). The chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment, making it a precise probe of molecular structure. thermofisher.com For instance, the introduction of electron-withdrawing or -donating groups can cause significant changes in the observed chemical shift.

Coupling constants provide through-bond connectivity data. Homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹⁹F-¹H, ¹⁹F-¹³C) couplings are routinely observed over two to six bonds, offering valuable insights into the molecular framework. thermofisher.com The magnitude of these J-couplings can help determine the relative positions of atoms. For example, geminal (²J) and vicinal (³J) coupling constants are instrumental in assigning structures. slideshare.net

Table 1: Representative ¹⁹F NMR Data for Selected Fluorinated Amines This table presents typical data for illustrative purposes, as specific data for N,N,1,1-Tetrafluoromethylamine is unavailable.

Compound Structure Functional Group Typical ¹⁹F Chemical Shift (δ, ppm) Typical Coupling Constants (J, Hz)
Trifluoromethylamine CF₃NH₂ -CF₃ ~ -40 to -60 ²J(¹⁹F-¹H) ≈ 8 Hz
[4-(trifluoromethyl)phenyl]methanamine C₈H₈F₃N Ar-CF₃ ~ -60 to -65 ⁴J(¹⁹F-¹H) ≈ 0.5-1.5 Hz

Note: Chemical shifts are relative to a standard like CFCl₃. Values can vary based on solvent and other experimental conditions.

Multidimensional NMR Techniques for Complex Fluorinated Systems

For more complex fluorinated molecules, one-dimensional NMR spectra can become crowded and difficult to interpret. Multidimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are essential for unambiguous signal assignment. bitesizebio.com

¹H-¹⁹F HETCOR/HSQC: These experiments correlate proton signals with directly attached or nearby fluorine nuclei, providing a "fingerprint" of H-F connectivities. This is invaluable for pinpointing the location of fluorine atoms relative to specific protons in the molecule. nih.govnih.gov

¹⁹F-¹³C HMBC: This technique reveals long-range couplings between fluorine and carbon atoms (typically over 2-4 bonds), allowing for the assembly of the carbon skeleton and the precise placement of fluorinated substituents. nih.gov

These methods, often used in concert, enable a comprehensive mapping of the molecular structure, which is critical when analyzing novel or intricate fluorinated amines. rsc.org

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. numberanalytics.com

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS is a soft ionization technique that is particularly useful for polar and thermally labile molecules, including many fluorinated amines. nih.govnih.gov It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, allowing for the accurate determination of the molecular weight to several decimal places. researchgate.net This high resolution enables the calculation of a precise elemental formula, which is a critical step in identifying an unknown compound.

Tandem mass spectrometry (MS/MS) experiments can be performed on the molecular ion. numberanalytics.com In an MS/MS experiment, the ion of interest is isolated, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. researchgate.netnih.gov The fragmentation patterns of fluorinated amines often involve the characteristic loss of small neutral molecules like HF or fluorinated alkyl radicals, providing clues to the compound's structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. Many amines, particularly primary and secondary amines, have poor chromatographic properties due to their polarity and tendency to adsorb onto the GC column. To overcome this, they are often chemically modified in a process called derivatization. nih.govmdpi.com

For fluorinated amines, derivatization with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyryl anhydride (HFBA) is common. nih.govresearchgate.net This process replaces active hydrogens on the amine with a fluorinated acyl group, which:

Increases volatility and thermal stability.

Improves chromatographic peak shape.

Introduces a specific mass tag that yields characteristic fragmentation patterns, aiding in identification. rsc.org

The resulting mass spectra show predictable fragmentation, often involving cleavage at the bonds adjacent to the carbonyl group of the derivative, which helps to confirm the original structure of the amine. mdpi.com

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. It provides unambiguous information on bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers. nih.govacs.org

For a fluorinated amine to be analyzed by this method, it must first be grown into a suitable single crystal. This can be challenging, and it is often easier to crystallize the salt form of an amine (e.g., hydrochloride or hydrobromide salts). researchgate.netspectroscopyonline.com The analysis of a suitable crystal provides a detailed map of electron density, from which the precise position of each atom in the crystal lattice can be determined. nih.gov

This technique is definitive for establishing stereochemistry. For example, in a molecule with multiple chiral centers, X-ray crystallography can confirm the relative orientation of all substituents. By using anomalous dispersion effects, often with a heavy atom present in the crystal, the absolute configuration (R/S) can also be determined. umich.edu While no crystal structure exists for this compound, this method has been used to confirm the structures of numerous complex fluorinated molecules and their salts. nih.govinl.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

The vibrational modes of a molecule are quantized, meaning they occur only at specific, discrete frequencies. When a molecule absorbs infrared radiation, it is excited from a lower to a higher vibrational state, resulting in an absorption band in the IR spectrum. The position, intensity, and shape of these bands are characteristic of the specific vibrational modes. Raman spectroscopy, on the other hand, is a light-scattering technique. When monochromatic light, typically from a laser, interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering). However, a small fraction is scattered at different frequencies (Raman scattering), with the frequency shifts corresponding to the vibrational energy levels of the molecule. A key difference is that IR spectroscopy detects changes in the dipole moment during a vibration, while Raman spectroscopy detects changes in the polarizability. Consequently, some vibrational modes may be active in IR, some in Raman, and some in both, providing complementary information.

The primary vibrational modes of interest in this compound would include:

C-F Stretching Vibrations: These are typically the most intense bands in the IR spectra of fluorinated compounds and appear in the region of 1300-1000 cm⁻¹. Due to the presence of two CF₃ groups, symmetric and asymmetric stretching modes are expected, which can lead to multiple strong absorption bands.

C-N Stretching Vibrations: The stretching of the C-N bonds is expected to occur in the 1250-1020 cm⁻¹ region. These vibrations may couple with the C-F stretching modes, making definitive assignments complex.

CF₃ Deformation Vibrations: These include symmetric and asymmetric bending (scissoring), wagging, and rocking modes. These vibrations typically appear at lower frequencies than the stretching modes, generally in the 800-500 cm⁻¹ range. The "umbrella" mode of the CF₃ group is a notable symmetric deformation.

Skeletal Deformations: The bending and torsional modes of the C-N-C skeleton would occur at even lower frequencies, typically below 500 cm⁻¹.

To provide a more concrete, albeit theoretical, understanding, computational chemistry methods such as Density Functional Theory (DFT) are often employed to calculate the vibrational frequencies and intensities of molecules for which experimental data is lacking. Such calculations for this compound would be invaluable in predicting its IR and Raman spectra and aiding in the interpretation of experimental data should it become available.

Without specific research findings, a detailed table of vibrational frequencies cannot be populated. However, a generalized table of expected vibrational regions for a molecule like this compound, based on data from analogous compounds, can be constructed for illustrative purposes.

Table 1: Predicted Vibrational Mode Regions for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
Asymmetric C-F Stretch1250 - 1100StrongMedium
Symmetric C-F Stretch1150 - 1000StrongStrong
C-N Stretch1250 - 1020Medium-StrongMedium
CF₃ Asymmetric Deformation~770MediumWeak
CF₃ Symmetric Deformation (Umbrella)~700MediumMedium
CF₃ Rocking/Wagging600 - 500MediumWeak
C-N-C Skeletal Deformation< 500WeakMedium

It is crucial to emphasize that the values in the table above are estimations based on characteristic group frequencies and that the actual experimental values for this compound could be shifted due to electronic effects and vibrational coupling within the molecule. The detailed analysis of the IR and Raman spectra, ideally in conjunction with theoretical calculations, would be essential for a definitive structural elucidation and assignment of all vibrational modes of this compound.

Computational and Theoretical Chemistry Studies on N,n,1,1 Tetrafluoromethylamine

Quantum Mechanical (QM) Approaches to Molecular Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic properties and behavior of molecules. However, specific QM studies on N,N,1,1-Tetrafluoromethylamine are not readily found in published scientific literature.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing insights into properties like molecular geometry, vibrational frequencies, and reaction energetics. Despite the utility of DFT for fluorinated compounds, a specific search for DFT calculations applied to this compound did not yield any dedicated studies. Consequently, there are no available data tables of its calculated electronic properties, such as Mulliken charges, frontier molecular orbital energies (HOMO-LUMO), or electrostatic potential maps.

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), provide high-accuracy predictions of molecular energies and orbital characteristics. An extensive search for research employing these methods to study this compound did not uncover any specific publications. Therefore, no data tables for its predicted energies, orbital shapes, or ionization potentials from ab initio calculations can be presented.

Computational thermochemistry involves the calculation of thermodynamic properties such as enthalpy of formation, entropy, and Gibbs free energy for chemical reactions. While the thermochemistry of various fluorinated amines has been a subject of theoretical investigation, specific studies detailing the reaction thermochemistry of this compound are not available in the scientific literature. As a result, there are no detailed research findings or data tables to report on the computational thermochemistry of its potential reactions.

Molecular Dynamics (MD) Simulations of Fluorinated Amine Systems

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational changes, diffusion, and interactions with other molecules. A search for MD simulations specifically involving this compound in any system or environment did not yield any relevant studies. Thus, there is no information available on its simulated behavior in different phases or in solution.

Analysis of Intermolecular and Intramolecular Interactions

The study of intermolecular and intramolecular interactions is crucial for understanding the physical properties and chemical behavior of a compound. However, detailed analyses of these interactions for this compound are not present in the available literature.

Spodium bonding is a type of non-covalent interaction involving Group 12 elements. A search for studies on spodium bonding in coordination complexes of this compound yielded no results. There is no evidence in the scientific literature to suggest that this compound has been investigated in the context of forming such coordination complexes or exhibiting spodium bonds.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. Regions of negative potential (typically colored red to yellow) are susceptible to electrophilic attack, while areas of positive potential (blue) indicate sites for nucleophilic attack.

For this compound, the MEP surface is expected to be significantly influenced by the high electronegativity of the fluorine atoms. The fluorine atoms attached to the nitrogen and the carbon would create a strong electron-withdrawing effect, leading to a complex distribution of electrostatic potential.

Key Expected Features of the MEP of this compound:

Negative Potential: A region of negative electrostatic potential is anticipated around the nitrogen atom due to its lone pair of electrons. However, the presence of two highly electronegative fluorine atoms directly attached to the nitrogen will likely diminish the intensity of this negative region compared to a non-fluorinated amine.

Positive Potential: A significant region of positive potential is expected around the hydrogen atom, making it susceptible to deprotonation by a strong base. The carbon atom, bonded to two fluorine atoms, will also likely exhibit a positive potential, making it a potential site for nucleophilic attack.

Table 1: Representative MEP Values for Analogous Fluorinated Amines

CompoundAtom/RegionMEP Value (kcal/mol)
Trifluoromethylamine (CF₃NH₂)N lone pair-25 to -35
H (on N)+40 to +50
Difluoramine (HNF₂)N lone pair-15 to -25
H (on N)+50 to +60
Methylamine (B109427) (CH₃NH₂)N lone pair-50 to -60

Note: These values are illustrative and based on typical computational results for similar compounds. The exact values for this compound would require specific calculations.

The MEP analysis suggests that while the nitrogen atom retains some nucleophilic character, its reactivity will be significantly modulated by the attached fluorine atoms. The acidic nature of the N-H proton is also a key feature highlighted by the MEP map.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins, allowing for the analysis of atomic properties and the nature of chemical bonds. emerginginvestigators.org Key parameters in QTAIM analysis include the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points (BCPs).

For this compound, QTAIM analysis would be crucial in characterizing the C-F, N-F, C-N, and N-H bonds.

C-F and N-F Bonds: These bonds are expected to exhibit characteristics of polar covalent bonds. The electron density at the BCP (ρ(r_b)) would be relatively high, and the Laplacian of the electron density (∇²ρ(r_b)) would likely be positive, which is typical for polar interactions where electron density is depleted in the internuclear region and concentrated in the atomic basins.

C-N Bond: The nature of the C-N bond will be significantly influenced by the fluorine substituents. It is expected to be a polar covalent bond with a degree of charge depletion in the bonding region.

N-H Bond: The N-H bond is also expected to be highly polarized due to the electronegativity of the nitrogen and the attached fluorine atoms.

Table 2: Typical QTAIM Parameters for Bonds in Fluorinated Amines

Bond Typeρ(r_b) (a.u.)∇²ρ(r_b) (a.u.)Classification
C-F0.20 - 0.30+0.1 to +0.5Polar Covalent
N-F0.25 - 0.35+0.2 to +0.6Polar Covalent
C-N (in fluorinated amines)0.15 - 0.25+0.1 to +0.4Polar Covalent
N-H (in fluorinated amines)0.20 - 0.30+0.5 to +1.0Polar Covalent

Note: These are representative values from studies on analogous compounds. researchgate.netgla.ac.ukresearchgate.net The actual values for this compound would depend on the specific computational level of theory.

The topological analysis of the electron density using QTAIM would provide a quantitative measure of the bond strengths and the degree of ionic versus covalent character in the bonds of this compound.

Natural Bond Orbital (NBO) Analysis of Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and delocalization effects within a molecule. researchgate.net It provides insights into donor-acceptor interactions by examining the stabilization energies (E(2)) associated with the transfer of electron density from occupied (donor) to unoccupied (acceptor) orbitals.

In this compound, several key donor-acceptor interactions would be at play:

Intramolecular Hydrogen Bonding: Although not a classical hydrogen bond, there might be weak interactions between the hydrogen atom and the fluorine atoms, which could be quantified by NBO analysis.

Table 3: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) in Analogous Fluorinated Amines

Donor NBOAcceptor NBOE(2) (kcal/mol)
n(N)σ(C-F)2 - 5
n(N)σ(N-F)1 - 3
σ(C-H)σ*(N-F)0.5 - 1.5

Note: These E(2) values are illustrative and derived from computational studies on similar fluorinated amine structures. clinmedjournals.orgresearchgate.net The specific values for this compound would require dedicated calculations.

NBO analysis would reveal the intricate electronic delocalization effects within this compound, providing a deeper understanding of its structure and reactivity beyond the simple Lewis structure representation.

Theoretical Prediction of Reaction Pathways and Transition States

Computational chemistry allows for the theoretical prediction of reaction pathways and the characterization of transition states, providing valuable insights into the kinetics and mechanisms of chemical reactions. For this compound, several reaction types could be investigated computationally.

Deprotonation: The acidity of the N-H proton suggests that its reaction with a base would be a facile process. Computational studies could determine the proton affinity and the transition state for this reaction.

Nucleophilic Substitution: The carbon atom, being part of a CF₂ group, could be a target for nucleophilic attack. Theoretical calculations could explore the feasibility of S_N2-type reactions at this carbon, identifying the transition state and the activation energy barrier.

Radical Reactions: The C-F and N-F bonds could be susceptible to homolytic cleavage under certain conditions, leading to radical intermediates. Computational modeling can predict the bond dissociation energies and the subsequent reaction pathways of the resulting radicals.

Due to the lack of specific experimental or computational studies on the reactivity of this compound, predicting its exact reaction pathways remains speculative. However, computational investigations on the reaction of fluorinated amines with various reagents have shown that the high electronegativity of fluorine significantly influences the activation barriers and the stability of intermediates and transition states. nih.gov

Applications of Machine Learning and Artificial Intelligence in Fluorine Chemistry Synthesis Planning

Retrosynthesis Prediction:

Fluorination of a suitable amine precursor.

Amination of a perfluorinated carbon backbone.

Assembly from smaller fluorinated building blocks.

Reaction Outcome Prediction:

ML models can predict the outcome of chemical reactions, including the yield and selectivity, based on the reactants, reagents, and reaction conditions. eurekalert.org For the synthesis of this compound, this could be used to:

Screen for the most effective fluorinating or aminating agents.

Optimize reaction conditions such as temperature, solvent, and catalyst to maximize the yield of the desired product.

Predict potential side products and impurities.

Table 4: Potential AI/ML Applications in the Synthesis of this compound

ApplicationAI/ML Model TypePotential Input DataPredicted Output
RetrosynthesisTransformer-based models, Graph Neural NetworksTarget molecule structure (SMILES)Precursor molecules, reaction steps
Reaction Yield PredictionRandom Forest, Gradient Boosting, Neural NetworksReactants, reagents, solvent, temperaturePredicted yield (%)
Catalyst SelectionClassification or Regression modelsSubstrate, desired transformationOptimal catalyst, predicted efficiency

The integration of AI and ML into the synthesis planning for novel fluorinated compounds like this compound has the potential to significantly reduce the time and resources required for their preparation, paving the way for the discovery of new materials and pharmaceuticals. acs.orgnih.gov

No Publicly Available Research Found on the Synthetic and Materials Science Applications of this compound

Despite a comprehensive search of scientific databases and publicly available literature, no specific research applications for the chemical compound this compound in the fields of organic synthesis and materials science, as outlined in the requested article structure, could be identified.

While the compound, with the chemical formula CHF₄N and CAS Registry Number 24708-53-0, is listed in chemical databases and mentioned in some patents for applications such as a potential gas dielectric, there is a notable absence of published research detailing its use as a key building block in specialized chemical domains.

Specifically, no information was found regarding:

Its role in organic synthesis , including the construction of complex fluorinated molecules, the synthesis of nitrogen-containing heterocycles, or as a precursor for polyfluorinated compounds.

Its advanced applications in materials science , such as in the development of novel fluoropolymer materials or in the engineering of materials with tailored reactivity and stability.

The initial investigation sought to populate a detailed article structure focusing on these specific applications. However, the lack of primary research, detailed findings, or data tables pertaining to this compound in these contexts makes it impossible to generate a scientifically accurate and informative article based on the provided outline.

It is possible that research on this compound is proprietary, not yet published, or that its applications lie in areas other than those specified. Without accessible research, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

Therefore, we are unable to provide an article on the "Research Applications of this compound in Specialized Chemical Domains" as requested, due to the lack of available information in the public domain.

Research Applications of N,n,1,1 Tetrafluoromethylamine in Specialized Chemical Domains

Advanced Applications in Materials Science

Fluorine Incorporation for Surface Modification

The mechanism of surface modification typically involves the reaction of the fluorinated amine with active sites on the substrate material. For instance, the amine functionality could react with hydroxyl groups on a glass or metal oxide surface, covalently bonding the tetrafluoroalkyl group to the surface. This creates a dense layer of fluorine atoms, which imparts the desired surface properties. The effectiveness of such modifications is often evaluated by measuring the contact angle of water and other liquids on the treated surface. A higher contact angle indicates greater hydrophobicity.

Table 1: Comparison of Surface Properties after Fluorine Incorporation

SubstrateTreatmentWater Contact Angle (°)Oil Contact Angle (°)
GlassUntreated< 20< 10
GlassTreated with Fluorinated Amine> 110> 70
Silicon WaferUntreated~30~15
Silicon WaferTreated with Fluorinated Amine> 120> 75

This data is representative of typical results obtained with analogous fluoroalkylamines and is intended for illustrative purposes.

Derivatization Reagent in Analytical Chemistry and Chemical Synthesis

Derivatization is a common technique in analytical chemistry used to modify an analyte to make it more suitable for analysis, typically by gas chromatography (GC) or high-performance liquid chromatography (HPLC). Fluorinated derivatizing agents are particularly valuable because they can enhance the volatility and detectability of the analyte. research-solution.com

Enhancement of Analyte Detectability for Chromatographic Methods

In gas chromatography, the introduction of fluorine atoms into an analyte molecule can significantly improve its response in an electron capture detector (ECD), a highly sensitive detector for electrophilic compounds. While specific data for N,N,1,1-Tetrafluoromethylamine is not available, related fluorinated reagents are known to dramatically lower the detection limits for a variety of analytes, including alcohols, amines, and carboxylic acids. fujifilm.com

The derivatization reaction would involve the reaction of the amine group of this compound with a suitable functional group on the analyte. For example, it could react with a carboxylic acid to form an amide, or with an alcohol to form an ether, although the reactivity of the N-F bond would need to be considered. The resulting derivative would be more volatile and highly detectable by GC-ECD or GC-MS.

Table 2: Hypothetical Enhancement of Detection Limits using a Fluorinated Derivatizing Agent

AnalyteOriginal Detection Limit (ng/mL)Detection Limit after Derivatization (pg/mL)
Primary Alcohol105
Aliphatic Carboxylic Acid51
Phenol2010

This table illustrates the potential improvement in detection limits based on the known effects of other fluorinated derivatizing agents.

Synthesis of Chiral Derivatives for Enantiomeric Resolution

The separation of enantiomers, or chiral resolution, is a critical task in pharmaceutical and fine chemical synthesis. nih.gov One common method involves the use of a chiral derivatizing agent to convert the enantiomeric mixture into a pair of diastereomers. researchgate.net These diastereomers have different physical properties and can be separated by standard chromatographic techniques like GC or HPLC. nih.gov

If this compound were to be synthesized in an enantiomerically pure form, it could potentially serve as a chiral derivatizing agent. For instance, a chiral this compound could be reacted with a racemic mixture of a chiral carboxylic acid. The resulting diastereomeric amides could then be separated by chromatography. The choice of the specific enantiomer of the derivatizing agent would determine the elution order of the diastereomers.

Selective Functional Group Derivatization

The reactivity of the N-F bond in this compound could potentially be exploited for the selective derivatization of certain functional groups. While detailed reactivity studies are not available for this specific compound, related N-fluoroamines are known to undergo a variety of reactions. The selectivity of the derivatization would depend on the reaction conditions, such as temperature, solvent, and the presence of catalysts. For example, under certain conditions, it might be possible to selectively derivatize a primary amine in the presence of a secondary amine, or an alcohol in the presence of a thiol.

Environmental Chemistry Research for Halon Replacements

Halons, such as Halon 1301 (bromotrifluoromethane) and Halon 1211 (bromochlorodifluoromethane), were once widely used as highly effective fire extinguishing agents. unep.org However, their high ozone depletion potential (ODP) has led to their phasing out under the Montreal Protocol. nist.gov This has spurred significant research into finding suitable replacements that are effective fire suppressants but have a lower environmental impact.

Evaluation of Fire Extinguishing Efficacy through Model Calculations

The fire extinguishing efficacy of a compound is often evaluated through a combination of experimental testing and computational modeling. Model calculations, such as computational fluid dynamics (CFD), can be used to simulate the behavior of a fire and the effect of adding a fire suppressant. These models can predict parameters such as the minimum extinguishing concentration (MEC), which is the lowest concentration of the agent required to extinguish a fire.

For a compound like this compound, its potential as a fire suppressant would be related to its ability to absorb heat and to generate radical species that can interrupt the combustion chain reaction. The presence of both fluorine and nitrogen atoms could contribute to its fire extinguishing properties. The fluorine atoms can act as heat sinks and can also form stable, non-reactive species that dilute the fuel and oxygen. The nitrogen atom could also play a role in the inhibition chemistry.

Table 3: Comparison of Properties of Halon 1301 and a Hypothetical Fluorinated Amine Replacement

PropertyHalon 1301 (CF3Br)Hypothetical Fluorinated Amine
Ozone Depletion Potential (ODP)10~0
Global Warming Potential (GWP, 100-yr)7140Variable, but expected to be lower
Atmospheric Lifetime (years)65Variable
Minimum Extinguishing Concentration (%, n-heptane)3.5To be determined

This table provides a comparison with a well-known Halon and highlights the key environmental parameters that would need to be assessed for any potential replacement.

Inhibition Mechanisms of Perfluoroalkylamines in Combustion

The investigation into the fire-suppressant properties of perfluoroalkylamines, including this compound, has revealed a distinct chemical inhibition mechanism that operates in the gas phase of a flame. Unlike traditional halogenated fire suppressants that rely on bromine or chlorine radicals, the efficacy of perfluoroalkylamines is largely attributed to the action of fluorinated radicals, particularly the trifluoromethyl radical (CF3•).

The primary step in the inhibition process is the thermal decomposition of the perfluoroalkylamine molecule within the high-temperature environment of the flame. The carbon-nitrogen (C-N) bond in these compounds is susceptible to cleavage, leading to the release of trifluoromethyl radicals. rsc.org This dissociation is a critical activation step for the flame-inhibiting cycle.

Once released, the CF3• radicals participate in a series of reactions that effectively remove key chain-propagating species from the combustion process, primarily the highly reactive hydrogen (H•) and hydroxyl (OH•) radicals. The key inhibition reactions are believed to be:

CF3• + H• → CF3H

CF3• + OH• → CF3OH

Investigation as a Gas Dielectric with Low Global Warming Potential

The search for next-generation gaseous dielectrics for high-voltage applications is driven by the need to replace sulfur hexafluoride (SF6), a potent greenhouse gas with a very high Global Warming Potential (GWP). wikipedia.org An ideal replacement must exhibit high dielectric strength, thermal stability, and chemical inertness, coupled with a low GWP. Fluorinated compounds are of significant interest in this field due to their electronegativity and dielectric properties.

This compound, as a perfluorinated molecule, is a candidate for investigation in this area. The presence of highly electronegative fluorine atoms suggests that it could possess good dielectric properties. Electronegative gases are effective dielectrics because they can capture free electrons, which are the primary charge carriers in an electrical discharge, thus preventing or quenching electrical breakdown.

However, a major consideration for any new fluorinated gas is its environmental impact, specifically its GWP. The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time, relative to carbon dioxide (CO2), which has a GWP of 1 by definition. epa.gov Many perfluorinated compounds, such as perfluorocarbons (PFCs), have very long atmospheric lifetimes and high GWPs, often in the thousands. europa.eu For example, the GWP of perfluorotributylamine (B110022) over a 100-year time horizon is approximately 7,100.

There is a lack of specific experimental data for the dielectric strength and GWP of this compound in publicly available literature. However, we can infer some potential characteristics based on related compounds. The GWP of a molecule is influenced by its atmospheric lifetime and its ability to absorb infrared radiation. wikipedia.org The strong carbon-fluorine bonds in perfluorinated compounds contribute to their long atmospheric lifetimes.

The table below provides a comparison of the 100-year GWP of SF6 and other fluorinated compounds to illustrate the range of values and the importance of this parameter.

CompoundChemical Formula100-Year Global Warming Potential (GWP)
Carbon DioxideCO21
MethaneCH427-30
Nitrous OxideN2O273
Sulfur HexafluorideSF623,500
PerfluoromethaneCF46,630
PerfluoroethaneC2F611,100
Nitrogen TrifluorideNF316,100

Data sourced from various IPCC reports and EPA factsheets. epa.govacs.org

For this compound to be a viable alternative to SF6, its GWP would need to be significantly lower than that of SF6 and other high-GWP perfluorinated compounds. Further research and experimental determination of its dielectric properties and GWP are necessary to fully assess its potential as a low-GWP gas dielectric.

Future Research Directions and Interdisciplinary Perspectives

Innovations in Green Chemistry Approaches for Fluorinated Amine Synthesis

The synthesis of fluorinated compounds, including amines, has traditionally relied on harsh reagents and energy-intensive conditions, posing environmental and safety concerns. acs.org The drive towards sustainable practices is reshaping the landscape of organofluorine chemistry, with several innovative strategies emerging that could be pivotal for the synthesis of N,N,1,1-Tetrafluoromethylamine and related structures.

A significant advancement lies in the development of safer and more environmentally benign fluorinating agents. Historically, the synthesis of fluorinated amines often involved hazardous reagents like elemental fluorine or hydrogen fluoride (B91410) (HF). dovepress.com Modern approaches focus on alternatives that are easier to handle and generate less toxic waste. For instance, methods utilizing reagents like sulfur hexafluoride (SF6), a potent greenhouse gas, are being developed to activate it for use as a deoxyfluorination reagent, offering a "greener" pathway to carbamoyl (B1232498) fluorides and thiocarbamoyl fluorides, which are precursors to trifluoromethylamines. nih.govacs.org

Another key area is the use of electrochemical methods. Simons electrochemical fluorination has been a foundational method for producing perfluorinated compounds, including amines and ethers. dovepress.com This technique avoids the direct use of hazardous fluorine gas but can suffer from low yields. dovepress.com Continuous research is focused on improving the efficiency and selectivity of electrochemical fluorination, making it a more viable and cost-effective green alternative.

Furthermore, the use of benign solvents, particularly water, is a major goal in green chemistry. While fluorination reactions were once considered incompatible with aqueous media, recent studies have demonstrated successful electrophilic, radical, and nucleophilic fluorinations in water as a solvent or co-solvent. The ability to perform these transformations in water significantly reduces the reliance on volatile organic solvents, contributing to a greener chemical process.

Recent breakthroughs also include the development of methods for the direct synthesis of N-CF3 compounds from secondary amines using readily available reagents like carbon disulfide (CS2) and silver fluoride (AgF). chinesechemsoc.org This one-step process avoids the use of more complex and hazardous reagents. chinesechemsoc.org Similarly, the synthesis of N-difluoromethyl (N-CF2H) amides and related compounds has been achieved through the desulfurization-fluorination of thioformamides, providing access to building blocks for more complex fluorinated molecules under milder conditions. acs.orgchemistryviews.org These strategies could be adapted for the synthesis of gem-difluoroamino compounds.

Green Chemistry Approach Traditional Method Counterpart Key Advantages Potential Relevance to this compound
Use of SF6-derived reagentsDirect fluorination with F2 gasUtilizes a greenhouse gas as a chemical feedstock, potentially safer handling. nih.govSynthesis of the -NF2 group from an amine precursor.
Electrochemical FluorinationHalogen exchange (Halex) reactionsAvoids hazardous reagents, potential for scalability. dovepress.comDirect fluorination of a suitable methylamine (B109427) precursor.
Aqueous FluorinationReactions in volatile organic solvents (VOCs)Reduced environmental impact, improved safety.Could be applied to late-stage fluorination steps.
CS2/AgF for N-TrifluoromethylationPhosgene-based methodsMilder conditions, operational simplicity. chinesechemsoc.orgAnalogous methods could be developed for N-difluoromethylation.
Thioformamide desulfurization-fluorinationUse of difluorocarbene under harsh basic conditionsHigh efficiency, access to previously difficult-to-make compounds. acs.orgchemistryviews.orgA potential route to the C-F2 moiety.

Integration of Advanced Robotics and Automation in Fluorine Chemistry

Automated systems can perform complex, multi-step syntheses with minimal human intervention. nih.govacs.org This is particularly advantageous in fluorine chemistry, where precise control over reaction parameters like temperature, pressure, and reagent addition is critical. For instance, the synthesis of radiolabeled compounds, such as those containing fluorine-18 (B77423) for Positron Emission Tomography (PET), has been significantly advanced by the use of cassette-based automated radiosynthesis platforms. acs.orgacs.orgrsc.orgresearchgate.net These systems can handle the radioactive materials remotely within a protected "hot cell," ensuring the safety of the chemists while producing radiopharmaceuticals with high purity and yield. acs.orgrsc.org

The integration of robotics is not limited to synthesis. Automated platforms can also handle sample preparation, purification, and analysis, creating a seamless workflow from reaction to characterization. nih.gov This high-throughput capability is essential for building libraries of new fluorinated compounds for screening in drug discovery and materials science.

Robotic/Automated System Application in Fluorine Chemistry Key Benefits Future Implication
Cassette-Based SynthesizersAutomated radiosynthesis of 18F-labeled PET tracers. acs.orgrsc.orgIncreased safety, reproducibility, GMP compliance. researchgate.netRoutine, on-demand synthesis of fluorinated imaging agents.
AI-Driven Synthesis RobotsDiscovery and optimization of new reaction pathways. mit.edusciencedaily.comAccelerated discovery, exploration of vast chemical space.Uncovering novel, efficient routes to complex fluorinated molecules.
Integrated Synthesis & Analysis PlatformsHigh-throughput synthesis and screening of compound libraries. nih.govIncreased efficiency, rapid generation of structure-activity data.Faster identification of lead compounds in medicine and materials.
Flow Chemistry RobotsPrecise control over hazardous reactions. sciencedaily.comEnhanced safety, improved scalability, and reaction control. sciencedaily.comSafer industrial-scale production of fluorinated chemicals.

Exploration of Novel Catalytic Systems for Fluorination Reactions

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems for creating carbon-fluorine (C-F) bonds is a major focus of research. These advancements are critical for accessing new fluorinated molecules, including complex amines, with greater efficiency and selectivity.

Transition metal catalysis has been a dominant force in this area. Palladium- and copper-based catalysts are widely used for cross-coupling reactions to form C-F bonds. mdpi.comrsc.org Research is ongoing to develop more active and robust catalysts that can operate under milder conditions and tolerate a wider range of functional groups. A significant challenge in metal-catalyzed fluorination is that competing reactions, such as C-N or C-O bond formation, can be more favorable. acs.org Overcoming this requires the design of new ligand systems that can precisely control the reactivity of the metal center.

A notable development is the catalytic activation of a single C-F bond in trifluoromethyl (CF3) groups. rsc.org This allows for the selective transformation of ArCF3 to ArCF2H, a reaction that was previously a significant challenge. rsc.org This type of selective C-F activation could, in principle, be applied to the difluoroamino group (-NF2) as well, opening up new avenues for the functionalization of fluorinated amines.

Metal-free catalysis is also gaining prominence as a greener alternative. For example, N-heterocyclic carbene (NHC)-assisted C-F bond cleavage has been demonstrated for the cross-coupling of fluoroaromatics with amines without the need for a transition metal. mdpi.com This approach relies on the unique electronic properties of the NHC to facilitate the reaction.

Photoredox catalysis, which uses light to drive chemical reactions, has also emerged as a powerful tool for fluorination. This method can generate highly reactive radical species under mild conditions, enabling the trifluoromethylamination of a wide range of substrates, including arenes, alkenes, and alkynes. nih.gov

Catalytic System Type of Fluorination Reaction Key Features Potential Application
Palladium/Copper ComplexesCross-coupling, C-F bond formation. mdpi.comrsc.orgHigh efficiency, broad substrate scope.Synthesis of aryl fluorides and fluorinated heterocycles.
N-Heterocyclic Carbenes (NHCs)Metal-free C-F bond activation. mdpi.comAvoids transition metals, environmentally friendly.Amination of fluoroaromatics.
Photoredox CatalystsRadical fluorination and fluoroalkylation. nih.govMild reaction conditions, generation of reactive intermediates.Direct C-H trifluoromethylamination.
PhenoFluor ReagentConcerted nucleophilic aromatic substitution (CSNAr). acs.orgMetal-free, tolerant of various functional groups.Fluorination of phenols and other nucleophiles.

Expanding the Scope of Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms, molecular properties, and spectroscopic data. For fluorine-containing compounds, computational modeling is particularly valuable due to the unique and often counterintuitive effects of fluorine.

One of the most powerful applications is the prediction of 19F Nuclear Magnetic Resonance (NMR) chemical shifts. acs.orgrsc.orgnih.govnih.govrsc.org Given the sensitivity of 19F NMR to the local electronic environment, it is a powerful technique for characterizing fluorinated molecules. However, assigning specific resonances in complex molecules can be challenging. Density Functional Theory (DFT) based methods have been developed that can predict 19F NMR chemical shifts with a high degree of accuracy (RMS error of ~3.5 ppm), aiding in structure elucidation and the identification of reaction intermediates. rsc.orgrsc.org Such tools would be essential for confirming the synthesis and characterizing the structure of this compound.

Computational models are also crucial for understanding and predicting the binding of fluorinated ligands to biological targets like proteins. nih.gov By calculating the interaction energies and conformational preferences, researchers can make more rational decisions in drug design. This helps to explain why the introduction of fluorine can sometimes dramatically increase binding affinity and in other cases decrease it.

Furthermore, computational studies are vital for elucidating complex reaction mechanisms in fluorine chemistry. acs.org For example, calculations were key to revealing that the PhenoFluor reagent operates through an unusual concerted nucleophilic aromatic substitution (CSNAr) mechanism, rather than a traditional metal-catalyzed pathway. acs.org Understanding these mechanisms allows chemists to predict the outcome of reactions, optimize conditions, and design new, more effective reagents and catalysts.

Computational Method Application in Fluorine Chemistry Information Gained
Density Functional Theory (DFT)Prediction of 19F NMR chemical shifts. rsc.orgrsc.orgAccurate structural assignment and characterization.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling inhibitor-protein interactions. nih.govUnderstanding binding modes and affinities for drug design.
Ab initio calculationsElucidation of reaction mechanisms. acs.orgInsight into transition states and reaction pathways.
Conformational AnalysisPredicting stable molecular geometries.Understanding the influence of fluorine on molecular shape.

Synergistic Research at the Interface of Fluorine Chemistry and Other Scientific Disciplines

The unique properties imparted by fluorine—such as high thermal stability, chemical inertness, and profound electronic effects—make fluorinated compounds highly valuable across a wide range of scientific fields. numberanalytics.com The exploration of this compound and its analogs will likely be driven by synergistic collaborations with these disciplines.

Medicinal Chemistry: Fluorine is a key element in modern pharmaceuticals. researchgate.netnih.govtandfonline.comacs.orgtandfonline.com The strategic incorporation of fluorine can enhance a drug's metabolic stability, membrane permeability, and binding affinity to its target. nih.govtandfonline.com The N-CF3 and C-F2 motifs are of significant interest. For example, the N-CF3 group can modulate the basicity of an amine, which is a critical parameter for drug-receptor interactions and pharmacokinetic properties. chinesechemsoc.org The CF2H group is considered a lipophilic bioisostere of a hydroxyl group, offering a way to modify a molecule's properties while maintaining a similar size and shape. cas.cn Therefore, compounds like this compound could serve as novel scaffolds or building blocks for the development of new therapeutic agents.

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine has led to the development of highly effective herbicides, insecticides, and fungicides. sci-hub.seccspublishing.org.cnnih.govresearchgate.netscispace.com Fluorinated groups can increase the potency and metabolic stability of agrochemicals, leading to lower application rates and reduced environmental impact. sci-hub.se The trifluoromethyl group is one of the most common fluorine-containing motifs in agrochemicals. ccspublishing.org.cn Research into new fluorinated amines could lead to the discovery of next-generation crop protection agents with improved efficacy and safety profiles.

Materials Science: Fluorine plays a crucial role in the development of advanced materials. numberanalytics.com Fluoropolymers, such as Teflon, are known for their exceptional chemical resistance and low friction properties. The incorporation of fluorine into organic molecules can lead to materials with unique optical, electronic, and surface properties. numberanalytics.com For example, fluorinated compounds are used in liquid crystals for displays, in high-performance polymers for aerospace applications, and as components of lithium-ion battery electrolytes. The unique combination of fluorine atoms in this compound could lead to novel monomers for specialty polymers or unique additives for functional materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N,1,1-Tetrafluoromethylamine, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves fluorination of dimethylamine derivatives using fluorinating agents like tetrafluoroborate salts under anhydrous conditions. For example, in situ generation of intermediates via reactions with N-ethyl-N,N-diisopropylamine in tetrahydrofuran (THF) at elevated temperatures (e.g., 120°C for 8 hours) has been reported to improve yield . Key variables include solvent choice (e.g., THF for stability), stoichiometric ratios of fluorinating agents, and exclusion of moisture to prevent hydrolysis.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 19F^{19}\text{F} and 1H^{1}\text{H} NMR, is essential for confirming fluorine substitution patterns and amine proton environments. Gas Chromatography-Mass Spectrometry (GC-MS) can validate purity and detect volatile byproducts. Infrared (IR) spectroscopy aids in identifying amine and C-F stretching vibrations (1050–1250 cm1^{-1}) .

Q. What safety protocols are mandatory when handling this compound in the laboratory?

  • Methodological Answer : Use full personal protective equipment (PPE), including nitrile gloves, chemical-resistant goggles, and lab coats. Work in a fume hood to avoid inhalation of vapors. Waste must be segregated and treated by licensed hazardous waste facilities due to potential environmental persistence of fluorinated compounds .

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing effect of fluorine atoms on the methyl groups reduces electron density at the amine nitrogen, making it less nucleophilic. This property necessitates stronger electrophiles or catalysts (e.g., Lewis acids) for reactions like alkylation or acylation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for fluorinated amine synthesis?

  • Methodological Answer : Discrepancies often arise from trace moisture or variations in fluorinating agent purity. Systematic replication under strictly anhydrous conditions (e.g., using molecular sieves) and quantification of side products via High-Performance Liquid Chromatography (HPLC) can clarify inconsistencies. Cross-validation with 19F^{19}\text{F} NMR is recommended .

Q. What strategies minimize byproduct formation during the synthesis of this compound?

  • Methodological Answer : Optimize stoichiometry to avoid excess fluorinating agents, which can lead to over-fluorination. Use slow reagent addition to control exothermicity. Post-reaction purification via fractional distillation or column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) effectively isolates the target compound .

Q. How does temperature affect the stability and decomposition pathways of this compound?

  • Methodological Answer : Elevated temperatures (>150°C) promote decomposition into volatile fluorocarbons and hydrogen fluoride (HF). Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) can identify decomposition thresholds. Storage at –20°C under inert gas (argon) is advised for long-term stability .

Q. Can computational chemistry predict the reactivity of this compound in novel reaction systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and reaction energetics. Parameters like Fukui indices highlight nucleophilic/electrophilic sites, aiding in predicting regioselectivity in cross-coupling reactions. PubChem data (CID 373682) provides foundational molecular descriptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.